Cas no 1708442-43-6 (Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl)-)

Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl)- 化学的及び物理的性質
名前と識別子
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- Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl)-
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- MDL: MFCD26984525
- インチ: 1S/C13H18BrN3/c14-12-7-13(9-15-8-12)17-5-3-16(4-6-17)10-11-1-2-11/h7-9,11H,1-6,10H2
- InChIKey: LNPSQQAEBWXSFS-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC(Br)=CN=C2)CCN(CC2CC2)CC1
Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 216192-2.500g |
1-(5-Bromopyridin-3-yl)-4-(cyclopropylmethyl)piperazine, 95% |
1708442-43-6 | 95% | 2.500g |
$1898.00 | 2023-09-06 |
Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl)- 関連文献
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Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl)-に関する追加情報
Introduction to Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl) (CAS No. 1708442-43-6)
Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl), is a sophisticated organic compound characterized by its intricate molecular structure. This compound, identified by the CAS number 1708442-43-6, has garnered significant attention in the field of pharmaceutical research due to its unique chemical properties and potential applications. The presence of both piperazine and pyridine moieties in its structure endows it with a distinct set of reactivity and binding characteristics, making it a valuable scaffold for drug discovery.
The molecular framework of Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl) consists of a piperazine ring substituted with a 5-bromo-3-pyridinyl group at the 1-position and a cyclopropylmethyl group at the 4-position. This arrangement not only contributes to its structural complexity but also opens up numerous possibilities for further functionalization and derivatization. The bromo substituent on the pyridine ring enhances its utility as a synthetic intermediate, allowing for cross-coupling reactions that can introduce additional pharmacophores.
In recent years, there has been growing interest in exploring the pharmacological potential of this compound. The piperazine moiety is well-known for its role in various pharmacological applications, including antipsychotics and antihistamines, due to its ability to interact with multiple neurotransmitter systems. The introduction of the 5-bromo-3-pyridinyl group and the cyclopropylmethyl group adds layers of complexity, potentially influencing both the solubility and bioavailability of any derivatives.
One of the most compelling aspects of Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl) is its versatility as a building block in medicinal chemistry. Researchers have leveraged its structure to develop novel compounds with enhanced binding affinity and selectivity for various biological targets. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in cancer metabolism. The ability to fine-tune the electronic and steric properties of the molecule allows chemists to tailor its interactions with biological receptors.
The synthesis of Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl) presents both challenges and opportunities. The synthesis typically involves multi-step organic reactions, including bromination of a pyridine derivative followed by nucleophilic substitution with piperazine. The cyclopropylmethyl group is often introduced via Grignard reactions or other organometallic transformations. These synthetic strategies highlight the compound's potential as a versatile intermediate in complex molecule construction.
Recent advancements in computational chemistry have further enhanced the understanding of this compound's behavior. Molecular modeling studies have revealed insights into how the substitution pattern influences its binding interactions with biological targets. These studies are crucial for designing next-generation drugs that are both effective and well-tolerated by patients. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.
The pharmacological profile of derivatives derived from Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl) continues to be an area of active investigation. Preclinical studies have demonstrated that certain analogs exhibit significant therapeutic potential in models of neurological disorders and inflammatory diseases. The precise arrangement of substituents on the piperazine ring appears to modulate its interaction with neurotransmitter receptors, offering a pathway to develop more selective treatments.
In conclusion, Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl) represents a fascinating compound with considerable promise in pharmaceutical applications. Its unique structural features make it an excellent candidate for further exploration in drug discovery efforts. As research continues to uncover new synthetic methods and pharmacological properties, this compound is poised to play a significant role in developing innovative therapeutic strategies.
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